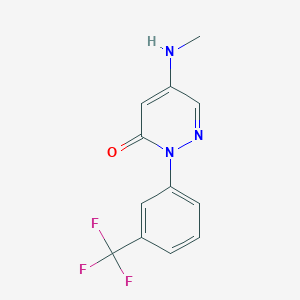

5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Description

Properties

CAS No. |

66165-45-5 |

|---|---|

Molecular Formula |

C12H10F3N3O |

Molecular Weight |

269.22 g/mol |

IUPAC Name |

5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |

InChI |

InChI=1S/C12H10F3N3O/c1-16-9-6-11(19)18(17-7-9)10-4-2-3-8(5-10)12(13,14)15/h2-7,16H,1H3 |

InChI Key |

FWQLREQTFINKHF-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.

Pathway Interference: The compound may interfere with key biochemical pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

- Molecular Formula : C₁₂H₁₁F₃N₃O

- Molecular Weight : 285.24 g/mol

- Key Substituents: A methylamino group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2 on the pyridazinone core .

Relevance: This compound is structurally related to Norflurazon (4-chloro-5-(methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one), a known herbicide that inhibits carotenoid biosynthesis in plants .

Comparison with Structural Analogs

Norflurazon (4-Chloro-5-(Methylamino)-2-(3-(Trifluoromethyl)Phenyl)Pyridazin-3(2H)-One)

- Molecular Formula : C₁₂H₁₀ClF₃N₃O

- Molecular Weight : 313.68 g/mol

- Key Differences: Contains a 4-chloro substituent absent in the target compound. Biological Activity: Herbicidal (inhibits phytoene desaturase) . Synthesis: Prepared via alkylation of pyridazinone intermediates with halides under basic conditions .

- Impact of Chloro Group: The chloro atom enhances electrophilicity and binding affinity to target enzymes, making Norflurazon more potent as a herbicide compared to its des-chloro analog .

Flurtamone (5-(Methylamino)-2-Phenyl-4-(3-(Trifluoromethyl)Phenyl)-3(2H)-Furanone)

- Molecular Formula: C₁₈H₁₄F₃NO₂

- Molecular Weight : 333.31 g/mol

- Key Differences: Core Structure: Furanone instead of pyridazinone. Substituents: Trifluoromethylphenyl at position 4 and phenyl at position 2. Biological Activity: Herbicidal (acts as a bleaching agent by inhibiting carotenoid synthesis) .

5-Amino-4-(Methylsulfinyl)-2-(3-(Trifluoromethyl)Phenyl)Pyridazin-3(2H)-One

- Molecular Formula : C₁₂H₁₁F₃N₃O₂S

- Molecular Weight : 333.29 g/mol

- Key Differences: Substituents: Methylsulfinyl group at position 4 vs. methylamino in the target compound. Reactivity: The sulfinyl group increases polarity, enhancing solubility in aqueous environments .

5-(2-Methoxy-5-(Trifluoromethyl)Phenyl)-6-Methylpyridazin-3(2H)-One

- Molecular Formula : C₁₃H₁₁F₃N₂O₂

- Molecular Weight : 296.24 g/mol

- Key Differences :

Comparative Data Table

Biological Activity

5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, also known as Norflurazon, is a compound with significant biological activity, primarily recognized for its herbicidal properties. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential applications in therapeutic contexts.

- IUPAC Name : 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

- Molecular Formula : C12H9ClF3N3O

- CAS Number : 27314-13-2

- Molecular Weight : 299.67 g/mol

Norflurazon functions primarily as a herbicide by inhibiting the biosynthesis of carotenoids in plants. This disruption leads to the accumulation of toxic levels of reactive oxygen species (ROS), ultimately causing plant cell death. The compound's efficacy is attributed to its ability to target specific enzymes involved in the carotenoid biosynthetic pathway.

Herbicidal Activity

Norflurazon has been extensively studied for its herbicidal properties. It is particularly effective against a wide range of grassy and broadleaf weeds. The following table summarizes its herbicidal activity against various plant species:

| Plant Species | Effective Concentration (EC50) | Mode of Action |

|---|---|---|

| Amaranthus retroflexus | 0.1 - 0.5 kg/ha | Inhibition of carotenoid synthesis |

| Setaria viridis | 0.05 - 0.3 kg/ha | Inhibition of carotenoid synthesis |

| Brassica oleracea | 0.2 - 0.6 kg/ha | Inhibition of carotenoid synthesis |

Cytotoxicity Studies

Recent studies have also investigated the potential cytotoxic effects of Norflurazon on human cancer cell lines. The findings indicate that it exhibits significant cytotoxicity against various cancer types:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 | 15.4 | Induces apoptosis |

| MCF-7 | 22.1 | Cell cycle arrest at G1 phase |

| A549 | 18.7 | Increased ROS production |

Case Studies and Research Findings

- Antitumor Activity : A study published in MDPI demonstrated that Norflurazon exhibited significant antitumor activity against HepG2 and MCF-7 cell lines, with IC50 values indicating effective growth inhibition . The compound was observed to induce apoptosis through the activation of caspase pathways.

- Mechanistic Insights : Research highlighted the role of Norflurazon in inducing oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells . This mechanism suggests potential applications beyond herbicidal use, particularly in cancer therapy.

- In Vivo Studies : Animal models have shown that Norflurazon can effectively reduce tumor size in xenograft models when administered at appropriate doses . These findings support its potential as an adjunct therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes for 5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, and what key reaction conditions influence yield?

The synthesis typically involves multi-step modifications of pyridazinone scaffolds. A common approach includes:

- Nucleophilic substitution : Introducing the 3-(trifluoromethyl)phenyl group via coupling reactions under basic conditions (e.g., K₂CO₃ in DMF) .

- Amination : Methylamino substitution at the 5-position using methylamine or its derivatives under controlled temperatures (60–80°C) to avoid side reactions .

- Solvent optimization : Polar aprotic solvents like DMF or NMP enhance reaction efficiency, while catalysts such as triethylamine improve selectivity .

Critical factors : Temperature control during amination and purity of intermediates significantly impact yield (reported 45–65% in optimized protocols) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., trifluoromethyl phenyl protons at δ 7.5–8.0 ppm; pyridazinone carbonyl at ~165 ppm) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related pyridazinone derivatives (e.g., bond angles and torsion angles of the trifluoromethyl group) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the methylamino group .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., variable IC₅₀ values in kinase assays) may arise from:

- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .

- Structural analogs : Compare activity with close derivatives (e.g., 4-chloro or bromo-substituted pyridazinones) to isolate the role of the trifluoromethyl group .

- Assay conditions : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) to rule out methodological artifacts .

Q. How can the compound’s solubility and stability be optimized for in vitro and in vivo assays?

- Co-solvent systems : Combine DMSO with cyclodextrins or PEG-400 to enhance aqueous solubility while maintaining compound integrity .

- pH adjustment : Buffer solutions (pH 6.5–7.4) stabilize the pyridazinone core against hydrolysis .

- Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent degradation .

Q. What computational methods are effective in predicting the compound’s binding modes to biological targets?

- Molecular docking : Use software like AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions with the trifluoromethyl phenyl group .

- MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonding between the methylamino group and catalytic residues .

- QSAR models : Corrogate substituent electronic parameters (e.g., Hammett σ values) with activity data to guide structural optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Intermediate characterization : Use LC-MS to verify purity at each step; impurities in the trifluoromethyl phenyl precursor often lower final yields .

- Reagent quality : Ensure anhydrous conditions and high-purity methylamine (≥99%) to avoid side reactions .

- Reproducibility : Cross-validate protocols with independent labs, documenting exact stoichiometry and heating rates .

Methodological Tables

| Analytical Technique | Key Data Points | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.8 (m, Ar-H), δ 3.2 (s, N-CH₃) | |

| HRMS (ESI+) | [M+H]⁺ = 324.0921 (calc. 324.0918) | |

| X-ray Diffraction | C–F bond length: 1.34 Å, θ = 112.3° |

| Biological Assay | Optimized Conditions | Reference |

|---|---|---|

| Kinase Inhibition | 10 μM compound in 0.05% DMSO/PBS | |

| Solubility Test | 25 mg/mL in DMSO:PEG-400 (1:1 v/v) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.